molecular formula C20H21NO8 B2586594 [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 479356-89-3

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2586594
CAS No.: 479356-89-3
M. Wt: 403.387
InChI Key: GLKDKDUSCZUTGD-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzodioxin ring system and a trimethoxybenzoate moiety

Mechanism of Action

Target of Action

The primary targets of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter .

Mode of Action

This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine in the nervous system .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can have downstream effects on various neurological processes, including memory and muscle control .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose is able to reach its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the concentration of acetylcholine in the nervous system . This can lead to enhanced neurotransmission, potentially improving memory and muscle control .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the synthesis of similar compounds has been carried out under specific pH conditions , suggesting that the compound’s activity might also be pH-dependent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is unique due to its combination of a benzodioxin ring and a trimethoxybenzoate moiety. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO8/c1-24-16-8-12(9-17(25-2)19(16)26-3)20(23)29-11-18(22)21-13-4-5-14-15(10-13)28-7-6-27-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKDKDUSCZUTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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